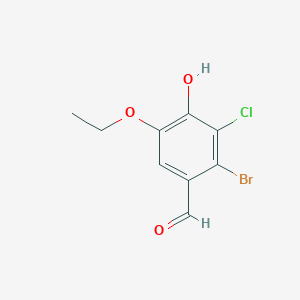

2-溴-3-氯-5-乙氧基-4-羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

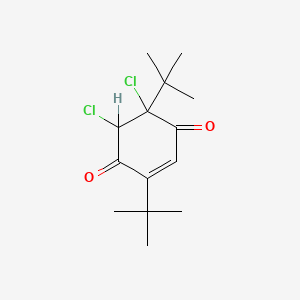

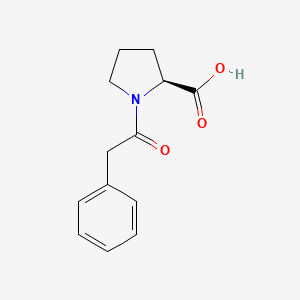

The compound of interest, 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, is a halogenated aromatic aldehyde with multiple substituents on the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the chemistry of halogenated benzaldehydes.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be complex due to the presence of multiple reactive sites on the benzene ring. The papers describe various methods for synthesizing substituted 2-bromobenzaldehydes. For instance, a one-pot allylboration-Heck reaction has been developed for the synthesis of 3-methyleneindan-1-ols from 2-bromobenzaldehydes, which could potentially be adapted for the synthesis of related compounds . Another study outlines a selective ortho-bromination of benzaldoximes using palladium-catalyzed C-H activation, which could be relevant for introducing bromine into specific positions on the benzene ring . Additionally, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been achieved with high yield using p-hydroxybenzaldehyde and bromine, suggesting a possible route for the bromination of our compound of interest .

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms, which can significantly influence the electronic and steric properties of the molecule. The new polymorph of 2-bromo-5-hydroxybenzaldehyde reported in one study shows that the bromine atom deviates from the plane of the benzene ring, which could affect the reactivity and intermolecular interactions of similar compounds .

Chemical Reactions Analysis

Halogenated benzaldehydes can participate in various chemical reactions due to their reactive aldehyde group and the presence of halogens. For example, 2-bromobenzaldehydes have been used to synthesize 1-aryl-1H-indazoles via a palladium-catalyzed reaction with arylhydrazines . The bromination of 3-hydroxybenzaldehyde has also been shown to yield unexpected products, indicating that halogenation reactions can have unforeseen outcomes, which is an important consideration for the synthesis of our compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are influenced by the substituents on the benzene ring. For instance, the introduction of a bromine atom can increase the density and boiling point of the compound. The presence of an ethoxy group, as in the synthesis of o-ethoxybenzaldehyde, can also affect the solubility and reactivity of the molecule . The studies on the synthesis and characterization of related compounds provide valuable information on the potential properties of 2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde, although direct data on this specific compound is not available in the provided papers.

科学研究应用

-

Synthesis and Application of Trifluoromethylpyridines

- Field : Agrochemical and Pharmaceutical Industries .

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .

- Methods of Application : The synthesis of TFMP involves various methods, including the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Infrared Spectral Data of 2-Bromo-4-Chlorobenzaldehyde

- Field : Spectroscopy .

- Application Summary : Infrared (IR) spectroscopy is used for characterizing compound and solvent interactions .

- Methods of Application : Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .

- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .

-

One-Pot Synthesis Method for 5-Bromo-2-Chloro-4’-Ethoxy Diphenylmethane

- Field : Organic Chemistry .

- Application Summary : This compound is an important intermediate in the synthesis of antidiabetic medicine dapagliflozin .

- Methods of Application : The synthesis involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .

- Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step .

-

Synthesis of 5-Bromo-2-Chloro-4-(Methoxycarbonyl) Benzoic Acid

- Field : Pharmaceutical Chemistry .

- Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The document does not provide specific details on the methods of application .

- Results : The document does not provide specific details on the results or outcomes obtained .

-

Synthesis of 5-Bromo-2-Chloro-4-(Methoxycarbonyl) Benzoic Acid

- Field : Pharmaceutical Chemistry .

- Application Summary : This compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The document does not provide specific details on the methods of application .

- Results : The document does not provide specific details on the results or outcomes obtained .

-

One-Pot Synthesis Method for 5-Bromo-2-Chloro-4’-Ethoxy Diphenylmethane

- Field : Organic Chemistry .

- Application Summary : This compound is an important intermediate in the synthesis of antidiabetic medicine dapagliflozin .

- Methods of Application : The synthesis involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride, and adding an organic solvent, Lewis acid, phenetole and borohydride to undergo Friedel-Crafts acylation reaction and hydroboration reduction reaction .

- Results : By effectively controlling the reaction conditions, and the charging sequence and proportion, the 5-bromo-2-chloro-4’-ethoxy diphenylmethane can be synthesized by one step .

属性

IUPAC Name |

2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMATNKFDAXVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358261 |

Source

|

| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

CAS RN |

597545-04-5 |

Source

|

| Record name | 2-bromo-3-chloro-5-ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)

![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)